molecular formula C25H22N2O4 B6233424 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid CAS No. 2360129-95-7

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid

Cat. No. B6233424
CAS RN: 2360129-95-7
M. Wt: 414.5
InChI Key:
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Description

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines, and it can be removed under mild basic conditions .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It contains a fluorenyl group, a methoxy group, a carbonyl group, an amino group, a cyclobutane ring, and a carboxylic acid group. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The Fmoc group in the compound can be removed under mild basic conditions, which is a common step in peptide synthesis. The carboxylic acid group can react with bases to form salts, and with alcohols to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions it’s under. For example, its solubility would depend on the solvent used, and its melting and boiling points would depend on the pressure .

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s used in the context of peptide synthesis, the Fmoc group would serve as a protective group for the amino group during the synthesis process .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and handling information .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being used in peptide synthesis, future research could explore its use in the synthesis of new peptides or proteins .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the formation of the cyclobutane ring and the introduction of the pyridine and fluorene moieties. The final step involves the deprotection of the amine group.", "Starting Materials": [ "2-pyridinecarboxylic acid", "9H-fluorene-9-methanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "cyclobutanecarboxylic acid", "1-hydroxybenzotriazole (HOBt)", "tetrabutylammonium fluoride (TBAF)", "acetic acid", "dichloromethane (DCM)", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Protection of the amine group of 2-pyridinecarboxylic acid with tert-butyloxycarbonyl (Boc) group using DCC and NHS in DMF with TEA as a base.", "Formation of the cyclobutane ring by reacting Boc-protected 2-pyridinecarboxylic acid with cyclobutanecarboxylic acid in the presence of HOBt and DIPEA in DMF.", "Introduction of the fluorene moiety by reacting Boc-protected cyclobutane-1-carboxylic acid with 9H-fluorene-9-methanol in the presence of DCC and NHS in DCM.", "Deprotection of the Boc group using TBAF in THF.", "Introduction of the carboxylic acid group by reacting the resulting amine with acetic anhydride in DCM.", "Purification of the compound by column chromatography using ethyl acetate and methanol as eluents.", "Final purification of the compound by recrystallization from water." ] }

CAS RN

2360129-95-7

Product Name

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid

Molecular Formula

C25H22N2O4

Molecular Weight

414.5

Purity

95

Origin of Product

United States

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